molecular formula C15H22NNaO5S B165002 Metolachlor ESA sodium salt CAS No. 947601-85-6

Metolachlor ESA sodium salt

Cat. No. B165002
CAS RN: 947601-85-6
M. Wt: 351.4 g/mol
InChI Key: MVQVPBMXHBOZJW-UHFFFAOYSA-M
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Description

Metolachlor ESA sodium salt is a metabolite of the herbicide metolachlor . It is used as an analytical reference standard for the determination of the analyte in water by solid phase extraction and liquid chromatography/electrospray ionization tandem mass spectroscopy (LC/ESI MS/MS) .


Synthesis Analysis

The production fragments from MS/MS analysis of the deprotonated molecular ion of metolachlor ESA in the soil extract can be reconciled with the structure of the synthesized standard . The elemental compositions of the (M - H)- ions of the metolachlor ESA standard and the soil-sample extracts were confirmed by high-resolution mass spectrometry .


Molecular Structure Analysis

The molecular formula of Metolachlor ESA sodium salt is C15H22NNaO5S . Its molecular weight is 351.39 .


Chemical Reactions Analysis

Metolachlor ESA sodium salt is one of the metabolites of metolachlor . The active compounds of metolachlor pesticide may be converted by the target insects or plants or may be degraded in the environment to form the corresponding ethanesulfonic (ESA) acids, oxanillic (OA) acids, and other degradates .


Physical And Chemical Properties Analysis

The molecular formula of Metolachlor ESA sodium salt is C15H22NNaO5S . Its molecular weight is 351.39 .

Scientific Research Applications

Adsorption Studies

Metolachlor ESA sodium salt is used in adsorption studies . Three activated carbons from lignocellulosic residues and a commercial carbon have been tested for the removal of the herbicide metolachlor and its two degradation transformation products, named ESA and OXA, in aqueous solutions . The efficient adsorption of both compounds—even at low initial concentrations—allows a removal efficiency of up to 80% to be reached .

Water Quality Research

Metolachlor ESA sodium salt is used in water quality research . When pesticides are sprayed on crop plants, a fraction of pesticides is transferred through the soil and can reach aquifers, affecting the groundwater quality . Metolachlor ESA sodium salt is one of the metabolites of metolachlor, a common organic compound found in groundwater .

Analytical Reference Standard

Metolachlor ESA sodium salt may be used as an analytical reference standard for the determination of the analyte in water by solid phase extraction and liquid chromatography/electrospray ionization tandem mass spectroscopy (LC/ESI MS/MS) .

Pesticide Research

Metolachlor ESA sodium salt is used in pesticide research . Pesticides have become indispensable for intensive agricultural areas around the world, since they increase the production and improve the quality of agricultural production . Metolachlor—belonging to the acetamide class of herbicides—is applied as a mixture enriched in S isomer (S-metolachlor), widely used for selective weed control .

Environmental Impact Studies

Metolachlor ESA sodium salt is used in environmental impact studies . Pesticides’ transformation products (TPs) have also emerged as an area of concern due to their high mobility and their less degradation compared to the parent molecule .

Wastewater Treatment

Metolachlor ESA sodium salt is used in wastewater treatment . The efficient adsorption of both compounds—even at low initial concentrations—allows a removal efficiency of up to 80% to be reached, revealing promising perspectives for the use of biomass-derived carbon materials for the elimination of not only the herbicide metolachlor, but also its degradation compounds from contaminated wastewater .

Safety and Hazards

Metolachlor ESA sodium salt may cause an allergic skin reaction . Protective measures such as wearing protective gloves, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation are recommended . Contaminated work clothing should not be allowed out of the workplace .

Mechanism of Action

Target of Action

Metolachlor ESA sodium salt is primarily used for the control of broadleaf weeds and annual grasses in crops such as corn, soybean, and sorghum . The active compounds of metolachlor pesticide may be converted by the target insects or plants .

Mode of Action

The active compounds of metolachlor pesticide may be converted by the target insects or plants or may be degraded in the environment to form the corresponding ethanesulfonic (ESA) acids, oxanillic (OA) acids, and other degradates . Metolachlor ESA sodium salt is one of the metabolites of metolachlor .

Biochemical Pathways

The metabolic pathway of S-metolachlor in resistant waterhemp differs from sensitive waterhemp . Enzyme assays using S-metolachlor were developed to determine the specific activities of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s) from CHR and SIR seedlings to compare with tolerant corn and sensitive waterhemp (WUS) .

Pharmacokinetics

It is known that the compound is extensively used for weed control on crops throughout the us .

Result of Action

The result of the action of Metolachlor ESA sodium salt is the control of broadleaf weeds and annual grasses in primarily corn, soybean, and sorghum . The active compounds of metolachlor pesticide may be converted by the target insects or plants or may be degraded in the environment to form the corresponding ethanesulfonic (ESA) acids, oxanillic (OA) acids, and other degradates .

Action Environment

The action environment of Metolachlor ESA sodium salt is primarily agricultural fields where it is used for the control of broadleaf weeds and annual grasses in crops such as corn, soybean, and sorghum . The active compounds of metolachlor pesticide may be converted by the target insects or plants or may be degraded in the environment .

properties

IUPAC Name

sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S.Na/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20;/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQVPBMXHBOZJW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051787
Record name Metolachlor ESA sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metolachlor ESA sodium salt

CAS RN

947601-85-6
Record name CGA-354743
Source ChemIDplus
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Record name Metolachlor ESA sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metolachlor ESA sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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